(5Z)-2-amino-5-[(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
2-AMINO-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,3-THIAZOL-4-ONE is a heterocyclic compound that features both a thiazole and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group and the pyrazole moiety makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,3-THIAZOL-4-ONE typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with a suitable thioamide. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring of reaction parameters can optimize the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-AMINO-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new agrochemicals and materials.
Mechanism of Action
The mechanism of action of 2-AMINO-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
2-AMINO-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazole and a pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4OS |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[(2,5-dimethylpyrazol-3-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C9H10N4OS/c1-5-3-6(13(2)12-5)4-7-8(14)11-9(10)15-7/h3-4H,1-2H3,(H2,10,11,14)/b7-4- |
InChI Key |
BNSNWSXBNSVCMF-DAXSKMNVSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)/C=C\2/C(=O)N=C(S2)N)C |
Canonical SMILES |
CC1=NN(C(=C1)C=C2C(=O)N=C(S2)N)C |
Origin of Product |
United States |
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